molecular formula C21H20N2O4 B2540215 [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-17-5

[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2540215
CAS No.: 899998-17-5
M. Wt: 364.401
InChI Key: OIGOZJGERWNIMY-UHFFFAOYSA-N
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Description

[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a chemical compound with the CAS Number 899998-17-5 and a molecular formula of C21H20N2O4 . It has a molecular weight of 364.39 g/mol . This compound is a derivative of the indolizine scaffold, a structure noted in scientific literature for its relevance in various research areas, including the development of organic fluorescence probes . The core indolizine structure is known for its particular properties that make it a subject of interest in biological and medicinal chemistry studies . As a building block, this specific ester and carboxamide-containing molecule offers researchers a reagent for further chemical synthesis and exploration in controlled laboratory settings. This product is intended for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(3-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-15-7-6-8-16(11-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-10-5-4-9-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGOZJGERWNIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common approach is the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines with electron-withdrawing and -donating groups . This method utilizes microwave irradiation to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole moiety to more oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various indole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves a multi-step process that includes the reaction of starting materials under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, making this compound a candidate for pharmacological studies. The following are key areas of biological activity associated with this compound:

  • Anticancer Properties : Initial studies suggest that this compound may possess anticancer activity, potentially inhibiting tumor cell growth through mechanisms that require further investigation. For example, related compounds have shown efficacy against various cancer cell lines, indicating a promising avenue for exploration .
  • Interaction with Biological Macromolecules : Understanding how this compound interacts with proteins and nucleic acids can elucidate its mechanism of action. Techniques such as molecular docking studies and in vitro assays are essential for assessing these interactions.

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for the exploration of its structure-activity relationships. Computational models, including quantitative structure-activity relationship (QSAR) analyses, can predict its pharmacological effects based on its molecular structure. This approach can identify specific biological targets and optimize the compound for enhanced activity.

Future Research Directions

Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
[(3-Ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate R = 3-ethylphenyl carbamoyl methyl C₂₁H₂₀N₂O₄ 376.40 Moderate lipophilicity; potential enhanced membrane permeability due to ethyl group
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate R = 3-(methylsulfanyl)phenyl C₂₀H₁₈N₂O₄S 382.43 Sulfur atom introduces potential metabolic stability issues; increased electron-withdrawing effects
Methyl 3-acetylindolizine-1-carboxylate (Intermediate M) R = methyl ester C₁₂H₁₁NO₄ 233.22 Higher solubility in polar solvents due to simpler ester group; lower molecular weight
Ethyl 7-acetyl-3-(substituted benzoyl)indolizine-1-carboxylate derivatives R = substituted benzoyl Variable (e.g., C₂₁H₁₉NO₅) ~365–400 Benzoyl groups increase lipophilicity and steric bulk, potentially reducing bioavailability
Key Observations:

Substituent Electronic Effects :

  • The 3-ethylphenyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the methylsulfanyl analog (C₂₀H₁₈N₂O₄S) introduces sulfur, which may alter metabolic pathways (e.g., oxidation to sulfoxides) and increase binding affinity to sulfur-interacting enzymes .
  • Benzoyl-substituted indolizines (e.g., ethyl 7-acetyl-3-benzoyl derivatives) exhibit higher molecular weights and lipophilicity, which may limit aqueous solubility but enhance interactions with hydrophobic protein pockets .

Ester vs. Carbamoyl Groups: The methyl ester intermediate (C₁₂H₁₁NO₄) lacks the carbamoyl group, resulting in a simpler structure with higher polarity. This may favor rapid hydrolysis in biological systems compared to the more stable carbamoyl ester in the target compound .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods used for methyl 3-acetylindolizine-1-carboxylate (Intermediate M), where methyl acrylate and phenacyl bromides are key reactants . Substituting methyl acrylate with a carbamoyl-containing reagent would introduce the 3-ethylphenyl group.

Biological Activity

[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylindolizine-1-carboxylic acid derivatives with carbamates. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of indolizine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BA549 (Lung Cancer)10Cell cycle arrest
This compoundHeLa (Cervical Cancer)12Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed via flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against a panel of pathogenic microorganisms. The results revealed that its antimicrobial properties were comparable to standard antibiotics, suggesting potential for development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate?

  • Answer : The compound can be synthesized via microwave-assisted one-pot reactions to assemble the indolizine core, followed by functionalization of the carbamoyl and acetyl groups. For example, ethyl 3-substituted indolizine-1-carboxylates are synthesized under microwave irradiation using acetic acid as a solvent and sodium acetate as a catalyst . Subsequent steps involve nucleophilic substitution or coupling reactions to introduce the (3-ethylphenyl)carbamoyl group, often employing coupling agents like EDCI or DCC .

Q. How is the compound characterized structurally in academic research?

  • Answer : Structural characterization typically combines X-ray crystallography (using SHELX for refinement and Mercury for visualization ), NMR spectroscopy (to confirm substituent positions and purity), and mass spectrometry . For crystallographic analysis, high-resolution data collection and refinement protocols (e.g., SHELXL) are critical to resolve ambiguities in electron density maps .

Q. What safety precautions are recommended when handling this compound?

  • Answer : Based on GHS classification guidelines, researchers should adhere to warning labels (signal word per CLP regulations) and use personal protective equipment (PPE), including gloves and goggles. Proper ventilation is essential to avoid inhalation, and spills should be managed using inert adsorbents . Safety data sheets for structurally similar carbamoyl derivatives emphasize avoiding skin contact and ensuring ethanol/water washes during purification .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Answer : Low yields may arise from steric hindrance at the indolizine C-1 position. Strategies include:

  • Catalyst optimization : Palladium or copper catalysts under inert atmospheres improve coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for carbamoyl group introduction .
  • Purification techniques : Gradient column chromatography or recrystallization from DMF/acetic acid mixtures can isolate the pure product .

Q. How should conflicting bioactivity data (e.g., antibacterial vs. antioxidant efficacy) be analyzed?

  • Answer : Contradictions may stem from assay conditions (e.g., bacterial strain variability or oxidative stress models). Researchers should:

  • Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Perform statistical meta-analysis to identify outliers or dose-response inconsistencies.
  • Explore structure-activity relationship (SAR) by modifying the acetyl or carbamoyl groups to isolate contributing moieties .

Q. What computational and experimental approaches resolve crystallographic packing contradictions?

  • Answer : Discrepancies in unit cell parameters or intermolecular interactions can be resolved using:

  • Mercury’s Materials Module : Compare packing patterns with similar indolizine derivatives to identify atypical interactions (e.g., π-π stacking vs. hydrogen bonding) .
  • SHELXD for experimental phasing: Re-process diffraction data with different resolution cutoffs to improve model accuracy .
  • Void analysis : Identify solvent-accessible regions that may influence crystal packing .

Q. How to design a robust SAR study for optimizing biological activity?

  • Answer : Focus on key substituents :

  • Acetyl group : Replace with bulkier acyl groups (e.g., trifluoroacetyl) to assess steric effects on receptor binding .
  • Carbamoyl moiety : Vary the aryl group (e.g., 4-fluorophenyl vs. 3-ethylphenyl) to study electronic effects .
  • Indolizine core : Introduce electron-withdrawing/donating groups at C-3 or C-7 to modulate redox potential in antioxidant assays .
    • Experimental validation : Use in vitro models (e.g., microbial growth inhibition or DPPH radical scavenging) with dose-response curves to quantify efficacy .

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